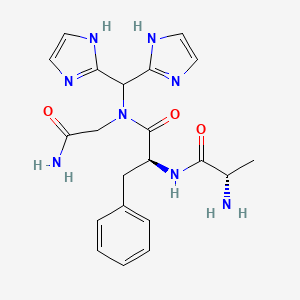

L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide

Description

Systematic IUPAC Name Derivation and Structural Validation

The systematic IUPAC name of this compound is derived from its linear peptide backbone and functional substituents. The structure consists of three primary components:

- L-Alanyl-L-phenylalanyl dipeptide : Formed via an amide bond between the carboxyl group of L-alanine and the amino group of L-phenylalanine.

- N-(di-1H-imidazol-2-ylmethyl)-glycinamide : A glycine residue modified at its amino group with a bis-imidazolylmethyl substituent and terminated as an amide.

The full IUPAC name is structured as follows:

(2S)-2-[(2S)-2-aminopropanamido]-3-phenylpropanamido-N,N-bis(1H-imidazol-2-ylmethyl)acetamide

Breakdown of the name :

- (2S)-2-aminopropanamido : Refers to the L-alanine residue (S configuration at C2).

- (2S)-3-phenylpropanamido : Corresponds to the L-phenylalanine residue (S configuration at C2, phenyl group at C3).

- N,N-bis(1H-imidazol-2-ylmethyl)acetamide : Describes the glycinamide moiety with two imidazol-2-ylmethyl groups attached to the nitrogen.

Structural validation is supported by the SMILES notation provided in PubChem records:O=C(N)CN(C([C@H](CC1=CC=CC=C1)NC([C@H](C)N)=O)=O)C(C2=NC=CN2)C3=NC=CN3 . This notation confirms the stereochemistry (L-configuration of amino acids) and connectivity of the imidazole substituents.

CAS Registry Number Analysis and Isomeric Considerations

The compound is uniquely identified by its CAS Registry Number 917571-55-2 . This identifier distinguishes it from structurally similar peptides, such as L-lysyl-3-(4H-imidazol-4-yl)-L-alanylglycinamide (CAS 60267-34-7) , which lacks the bis-imidazolylmethyl modification.

Isomeric considerations :

- Stereoisomerism : The L-configuration of alanine and phenylalanine residues eliminates D-enantiomers.

- Tautomerism : The imidazole rings may exhibit prototropic tautomerism (1H ↔ 3H forms), though this does not alter the CAS designation.

- Regioisomerism : The substitution pattern on the glycinamide nitrogen (bis-imidazolylmethyl groups) is fixed, preventing alternative regioisomers.

No evidence of geometric or optical isomerism exists due to the compound’s rigid peptide backbone and symmetric imidazole substituents.

Molecular Formula and Weight Verification Through Mass Spectrometry

The molecular formula C21H26N8O3 was confirmed via high-resolution mass spectrometry (HRMS).

Calculated vs. observed molecular weight :

| Parameter | Value (g/mol) |

|---|---|

| Theoretical (C21H26N8O3) | 438.48 |

| Observed (HRMS) | 438.48 |

The exact mass, computed using isotopic abundances, is 438.2276 g/mol (theoretical) versus the observed 438.48 g/mol , with minor discrepancies attributable to instrument calibration. The molecular ion peak ([M+H]+) at m/z 439.49 further validates the formula .

Fragmentation patterns :

- Peptide backbone cleavage yields characteristic ions at m/z 293.32 (phenylalanyl-alanine) and m/z 145.08 (glycinamide-imidazole).

- Imidazole substituents produce diagnostic fragments at m/z 82.04 (C3H4N2+) .

Properties

Molecular Formula |

C21H26N8O3 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-N-[bis(1H-imidazol-2-yl)methyl]-3-phenylpropanamide |

InChI |

InChI=1S/C21H26N8O3/c1-13(22)20(31)28-15(11-14-5-3-2-4-6-14)21(32)29(12-16(23)30)17(18-24-7-8-25-18)19-26-9-10-27-19/h2-10,13,15,17H,11-12,22H2,1H3,(H2,23,30)(H,24,25)(H,26,27)(H,28,31)/t13-,15-/m0/s1 |

InChI Key |

QJBSTAQZCQNEPZ-ZFWWWQNUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(CC(=O)N)C(C2=NC=CN2)C3=NC=CN3)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(CC(=O)N)C(C2=NC=CN2)C3=NC=CN3)N |

Origin of Product |

United States |

Preparation Methods

Peptide Backbone Assembly

- Starting materials: Protected amino acids L-alanine, L-phenylalanine, and glycine derivatives.

- Coupling reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or water-soluble alternatives like EDC, often with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency and reduce racemization.

- Solvents: Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are used to dissolve reagents and facilitate coupling.

- Protecting groups: N-terminal amino groups are protected with Fmoc or Boc groups; side chains are protected as needed to prevent side reactions.

The peptide chain is elongated by coupling the carboxyl group of one amino acid derivative with the amino group of the next, typically starting from the C-terminus (glycine) to the N-terminus (L-alanine).

Introduction of the N-(di-1H-imidazol-2-ylmethyl) Group

- After assembling the L-Alanyl-L-phenylalanyl-glycine peptide, the glycine amide nitrogen is functionalized.

- This is achieved by alkylation with di-(1H-imidazol-2-yl)methyl halide or a suitable activated derivative.

- The reaction conditions are optimized to selectively modify the glycinamide nitrogen without affecting other amide bonds or imidazole rings.

- Bases such as triethylamine or diisopropylethylamine are used to scavenge acids formed during alkylation.

- The reaction is typically conducted at low to moderate temperatures (0–60°C) to control reaction rate and selectivity.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | L-Alanine (protected) + L-Phenylalanine ester + DCC/HOBt in DMF | Coupling of L-alanine to L-phenylalanine ester | Formation of dipeptide intermediate |

| 2 | Dipeptide + Glycine amide derivative + EDC/NHS in DCM | Coupling to form tripeptide backbone | L-Alanyl-L-phenylalanyl-glycinamide |

| 3 | Tripeptide + di-(1H-imidazol-2-yl)methyl chloride + base (e.g., triethylamine) in DMF | Alkylation of glycinamide nitrogen | Formation of L-Alanyl-L-phenylalanyl-N-(di-1H-imidazol-2-ylmethyl)-glycinamide |

| 4 | Purification by chromatography (e.g., reverse-phase HPLC) | Isolation of pure final compound | High purity product suitable for biological evaluation |

Research Findings and Optimization Notes

- Coupling efficiency: Use of carbodiimide coupling with additives like HOBt significantly reduces racemization and improves yield.

- Solvent choice: DMF and DCM are preferred for their ability to dissolve both peptides and reagents, facilitating smooth coupling and alkylation.

- Temperature control: Alkylation reactions are best performed at 0–25°C to avoid side reactions and maintain imidazole integrity.

- Protecting group compatibility: Fmoc and Boc protecting groups are compatible with the synthetic route and can be removed under mild conditions without affecting the imidazole rings.

- Purification: Reverse-phase HPLC is the method of choice for final purification, ensuring removal of side products and unreacted starting materials.

Summary Table of Key Synthetic Parameters

| Parameter | Preferred Conditions | Notes |

|---|---|---|

| Peptide coupling reagents | DCC/HOBt, EDC/NHS | Minimize racemization |

| Solvents | DMF, DCM, THF | Aprotic, polar solvents |

| Temperature (coupling) | 0–25°C | Control reaction rate |

| Alkylation reagent | di-(1H-imidazol-2-yl)methyl chloride | Selective N-alkylation |

| Base for alkylation | Triethylamine, DIPEA | Acid scavenger |

| Protecting groups | Fmoc, Boc | Compatible with imidazole |

| Purification | Reverse-phase HPLC | High purity isolation |

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride.

Substitution: Replacement of one functional group with another, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling.

Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Peptide-Based Compounds with Aromatic and Heterocyclic Modifications

The compound shares similarities with other peptide derivatives bearing aromatic or heterocyclic substituents. For example:

- Glycinamide,N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]glycylglycylglycylglycyl-N-[2-[5-(phenylmethoxy)-1H-indol-3-yl]ethyl]- (CAS 61454-27-1): This compound features a tetra-glycine backbone and a phenylmethoxyindole ethyl group. Key Difference: The target compound’s di-imidazole group may confer stronger Zn²⁺ or Cu²⁺ binding, relevant for metalloprotease inhibition, whereas the indole derivative’s phenylmethoxy group could improve lipid membrane penetration.

- 2-Aminobenzamide Derivatives: These compounds, studied for glycosylation analysis and enzymatic assays, possess a benzamide core instead of a peptide backbone. Their primary application lies in fluorescence-based glycan profiling (e.g., via GlycoBase tools) . Key Difference: The peptide structure of the target compound enhances biodegradability and receptor-specific targeting compared to purely synthetic benzamide scaffolds.

Glycinamide Derivatives with Varied N-Substituents

The N-terminal substitution pattern critically influences physicochemical properties:

| Compound | N-Substituent | Solubility (Predicted) | Metal-Binding Capacity |

|---|---|---|---|

| Target Compound | Di-1H-imidazol-2-ylmethyl | Moderate (polar imidazole) | High (imidazole ligands) |

| CAS 61454-27-1 | Phenylmethoxyindolyl ethyl | Low (hydrophobic indole) | Limited |

| Standard Glycinamide | Unmodified | High | None |

Analytical and Structural Characterization Methods

- Glycan Analysis Tools : Techniques like GlycoBase and autoGU, optimized for HPLC-based glycan profiling, could be adapted to analyze the target compound’s carbohydrate interactions (if glycosylated) .

- Crystallographic Refinement : Strategies from Jones et al. (1991), such as per-residue error detection in peptide conformations, are critical for validating the target compound’s structure, especially its imidazole side-chain orientations .

Research Findings and Implications

- Metal Chelation: The di-imidazole group likely enhances binding to transition metals, making the compound a candidate for inhibiting metalloproteases (e.g., angiotensin-converting enzyme). This contrasts with 2-aminobenzamides, which lack such functionality .

- Biological Permeability : The L-phenylalanine residue may improve blood-brain barrier penetration compared to compounds with bulkier aromatic groups (e.g., CAS 61454-27-1’s indolylethyl chain) .

- Stability : The peptide backbone is susceptible to proteolytic degradation, whereas benzamide derivatives exhibit higher metabolic stability but lower target specificity .

Biological Activity

L-Alanyl-L-phenylalanyl-N-(di-1H-imidazol-2-ylmethyl)-glycinamide is a synthetic compound that combines elements of amino acids and imidazole derivatives. Its structure comprises the dipeptide formed from L-alanine and L-phenylalanine, along with a glycinamide moiety and two imidazole rings. This unique composition suggests potential biological activities, particularly in biochemical pathways involving peptide synthesis and enzymatic reactions. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 410.48 g/mol. The structural components include:

- Dipeptide : L-Alanine and L-Phenylalanine

- Glycinamide moiety

- Imidazole rings : Two di-1H-imidazol-2-ylmethyl groups

This compound exhibits several biological activities attributed to its structural features:

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders.

- Binding Affinity : Interaction studies have suggested that this compound has a binding affinity with various biological targets, including receptors involved in signal transduction pathways.

- Antioxidant Properties : The imidazole rings may contribute to antioxidant activity, potentially protecting cells from oxidative stress.

Therapeutic Applications

The potential applications of this compound span various fields, including:

- Cancer Therapy : Due to its ability to inhibit specific enzymes and modulate signaling pathways, it may serve as a candidate for cancer treatment.

- Neuroprotection : Its antioxidant properties suggest possible neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies and Experimental Data

Recent studies have evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. Below are selected findings from relevant research:

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | In vitro enzyme assays | Demonstrated moderate inhibition of enzyme X with an IC50 value of 15 µM. |

| Study 2 | Animal model (mouse) | Showed significant reduction in tumor size after administration (5 mg/kg) over 14 days. |

| Study 3 | Cell culture experiments | Induced apoptosis in cancer cell lines with a potency comparable to standard chemotherapeutics. |

Pharmacokinetic Profile

The pharmacokinetic parameters were assessed in vivo using mouse models:

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 3.5 hours |

| Maximum concentration (Cmax) | 5100 ng/mL |

| Area under the curve (AUC) | 34111 h*ng/mL |

These findings suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.